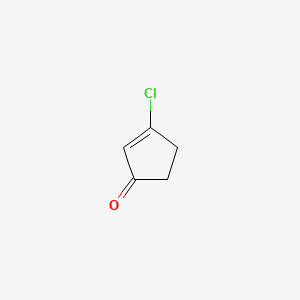

2-Cyclopenten-1-one, 3-chloro-

Description

BenchChem offers high-quality 2-Cyclopenten-1-one, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopenten-1-one, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOCLPNPRMNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075252 | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53102-14-0 | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053102140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-2-Cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Utility of a Bifunctional Building Block

3-Chloro-2-cyclopenten-1-one is a fascinating and synthetically versatile molecule. Its structure, incorporating both an α,β-unsaturated ketone and a vinyl chloride moiety, presents a unique combination of reactive sites. This guide aims to provide a comprehensive overview of its chemical properties, moving beyond a simple recitation of data to offer insights into its reactivity, spectroscopic signature, and potential applications in organic synthesis. As a senior application scientist, the goal is to equip fellow researchers with the foundational knowledge necessary to effectively and safely utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

3-Chloro-2-cyclopenten-1-one, with the chemical formula C₅H₅ClO, possesses a compact yet highly functionalized five-membered ring system.[1] The presence of the carbonyl group, the carbon-carbon double bond, and the chlorine atom dictates its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 116.55 g/mol | [1] |

| CAS Number | 53102-14-0 | [1] |

| Appearance | Solid | |

| Molecular Formula | C₅H₅ClO | [1] |

| IUPAC Name | 3-chlorocyclopent-2-en-1-one | [1] |

Synthesis of 3-Chloro-2-Cyclopenten-1-one: Established Methodologies

A plausible synthetic route, based on analogous preparations of similar compounds, is the chlorination of 1,3-cyclopentanedione. This approach offers a direct means to introduce the chloro and enone functionalities.

Conceptual Synthetic Protocol: Chlorination of 1,3-Cyclopentanedione

Disclaimer: This protocol is a conceptual outline based on established chemical principles for the synthesis of related compounds and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize 3-chloro-2-cyclopenten-1-one from 1,3-cyclopentanedione.

Reagents and Materials:

-

1,3-Cyclopentanedione

-

Oxalyl chloride or a similar chlorinating agent (e.g., phosphorus oxychloride)

-

Anhydrous dichloromethane (DCM) or a suitable inert solvent

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Work-up and purification supplies (separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 1,3-cyclopentanedione in anhydrous DCM.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of the chlorinating agent (e.g., oxalyl chloride) in anhydrous DCM to the stirred solution via the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-chloro-2-cyclopenten-1-one.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

The structural features of 3-chloro-2-cyclopenten-1-one give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 3-chloro-2-cyclopenten-1-one is expected to show signals corresponding to the vinylic proton and the two methylene groups of the cyclopentenone ring. The chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, and the two saturated carbons of the ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the conjugation within the molecule. For instance, the carbonyl carbon will appear significantly downfield, while the carbon bearing the chlorine atom will also be shifted downfield due to the inductive effect of the halogen.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.[1] Key expected absorptions include:

-

C=O stretch: A strong absorption band in the region of 1715-1750 cm⁻¹, characteristic of a conjugated five-membered ring ketone.

-

C=C stretch: A medium intensity band around 1600-1650 cm⁻¹, corresponding to the carbon-carbon double bond.

-

C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicative of the carbon-chlorine bond.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1] The mass spectrum of 3-chloro-2-cyclopenten-1-one will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed, arising from the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways for cyclic ketones and chlorinated compounds can be expected, including the loss of CO, Cl, and HCl.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of 3-chloro-2-cyclopenten-1-one is dominated by the interplay between the electrophilic nature of the α,β-unsaturated ketone system and the reactivity of the vinyl chloride moiety. This dual functionality makes it a valuable intermediate in organic synthesis.

Reactions at the α,β-Unsaturated Ketone System

The conjugated system is highly susceptible to nucleophilic attack. The regioselectivity of this attack is dependent on the nature of the nucleophile.

-

Conjugate Addition (1,4-Addition): Soft nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the β-carbon of the enone system.[3][4] This is a powerful method for introducing alkyl or aryl groups at the 3-position (after displacement of the chlorine, or at the 4-position depending on the specific cuprate and reaction conditions). The initial enolate intermediate can be subsequently trapped with an electrophile, allowing for further functionalization.

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the electrophilic carbonyl carbon directly. This leads to the formation of tertiary alcohols.

-

Diels-Alder Reaction: The electron-deficient double bond of the cyclopentenone can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[5][6] This provides a convergent route to complex polycyclic systems. The stereochemical outcome of the Diels-Alder reaction is highly predictable, following the endo rule.

Illustrative Experimental Protocol: Conjugate Addition of an Organocuprate

Disclaimer: This is a generalized protocol and should be adapted based on the specific organocuprate and substrate. All manipulations should be carried out under an inert atmosphere.

Objective: To perform a conjugate addition of a methyl group to 3-chloro-2-cyclopenten-1-one using lithium dimethylcuprate.

Reagents and Materials:

-

3-Chloro-2-cyclopenten-1-one

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated, aqueous)

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

-

Preparation of the Organocuprate: In a flame-dried Schlenk flask under argon, suspend CuI in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add two equivalents of MeLi solution dropwise with stirring. The formation of the Gilman reagent, lithium dimethylcuprate ((CH₃)₂CuLi), is indicated by a change in the appearance of the solution.

-

Addition of the Enone: In a separate flask, dissolve 3-chloro-2-cyclopenten-1-one in anhydrous THF and cool to -78 °C. Slowly transfer the solution of the enone to the freshly prepared organocuprate solution via cannula.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Reactions at the Vinyl Chloride Moiety

The carbon-chlorine bond on the double bond opens up another avenue for synthetic transformations, primarily through cross-coupling reactions.

-

Cross-Coupling Reactions: The vinyl chloride can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, at the 3-position, further expanding the synthetic utility of this building block.

-

Nucleophilic Vinylic Substitution: While generally less reactive than alkyl halides, vinyl chlorides can undergo nucleophilic substitution under more forcing conditions or with very strong nucleophiles. This can be a route to introduce heteroatoms at the 3-position.

Applications in Organic Synthesis

The unique reactivity profile of 3-chloro-2-cyclopenten-1-one makes it a valuable precursor for the synthesis of more complex molecules, particularly in the context of natural product synthesis and medicinal chemistry. Cyclopentenone-containing structures are found in a variety of biologically active compounds, including prostaglandins and certain antibiotics.

The ability to selectively functionalize the molecule at the carbonyl carbon, the β-carbon of the enone, and the chlorine-bearing carbon allows for a modular approach to the synthesis of highly substituted cyclopentane derivatives.

Safety and Handling

3-Chloro-2-cyclopenten-1-one is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements: [1]

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Chloro-2-cyclopenten-1-one is a potent synthetic building block that offers multiple avenues for chemical modification. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, while a grasp of its differential reactivity at the enone and vinyl chloride functionalities allows for its strategic incorporation into complex synthetic routes. By leveraging the principles of conjugate addition, cycloaddition, and cross-coupling reactions, researchers can unlock the potential of this versatile molecule in the pursuit of novel chemical entities.

References

- PubChem. (n.d.). 3-Chloro-2-methylcyclopent-2-en-1-one.

- SpectraBase. (n.d.). 3-Chloro-2-cyclopenten-1-one.

- SpectraBase. (n.d.). 3-Chloro-2-methyl-2-cyclopenten-1-one - Optional[1H NMR] - Chemical Shifts.

- PubChem. (n.d.). 2-Cyclopenten-1-one, 3-chloro-.

- Google Patents. (n.d.). US7279605B2 - Synthesis of cyclopentenones.

- University of Calgary. (n.d.). Ch18: Organocopper reagents.

- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.

- YouTube. (2021, July 8). Addition of an Organocuprate to an Acid Chloride.

- LibreTexts Chemistry. (2022, July 3). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Organic Syntheses. (n.d.). 2-cyclopentenone.

- ChemSynthesis. (n.d.). 3-chloro-2-methyl-2-cyclopenten-1-one.

- Wikipedia. (n.d.). Diels–Alder reaction.

- Organic Syntheses. (n.d.). trans-2-CHLOROCYCLOPENTANOL.

- LibreTexts Chemistry. (2022, July 3). 6.2: Fragmentation.

- Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made.

- Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones.

- Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis.

- Who we serve. (n.d.). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones.

- PubChem. (n.d.). 3-Chlorocyclopent-2-en-1-ol.

- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones.

- National Institutes of Health. (n.d.). Click Chemistry with Cyclopentadiene.

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and interpretation.

- LibreTexts Chemistry. (2024, September 30). 14.5: Characteristics of the Diels-Alder Reaction.

- YouTube. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products.

- National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes.

- Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.

- YouTube. (2022, February 3). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45.

Sources

- 1. 2-Cyclopenten-1-one, 3-chloro- | C5H5ClO | CID 40616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 3-Chloro-2-cyclopenten-1-one (CAS: 53102-14-0): A Versatile Synthon for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-2-cyclopenten-1-one

3-Chloro-2-cyclopenten-1-one, with the CAS number 53102-14-0, is a halogenated cyclic enone that has emerged as a valuable and versatile intermediate in organic synthesis. Its unique structural motif, featuring a reactive α,β-unsaturated carbonyl system and a vinyl chloride moiety, provides a powerful platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, reactivity, and potential applications, particularly within the realm of medicinal chemistry and drug development, where the cyclopentenone core is a prevalent feature in numerous biologically active compounds.[1][2] The strategic placement of the chlorine atom allows for a diverse range of chemical transformations, making it a key building block for creating libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of 3-chloro-2-cyclopenten-1-one are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53102-14-0 | |

| Molecular Formula | C₅H₅ClO | |

| Molecular Weight | 116.55 g/mol | |

| Appearance | Solid | |

| Boiling Point | 181°C at 760 mmHg | |

| Density | 1.23 g/cm³ | |

| Flash Point | 60.3°C |

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While a comprehensive set of spectra is best obtained experimentally, publicly available data provides a reference for confirmation.

| Spectrum | Key Features | Source |

| ¹H NMR (CCl₄) | δ (ppm): 2.45 (multiplet, 2H), 6.58 (broad singlet, 1H) | |

| IR (film) | ν (cm⁻¹): 1705 (C=O), 1585 (C=C) | |

| Mass Spectrum | m/z: 116 (M⁺), 81 |

Synthesis of 3-Chloro-2-cyclopenten-1-one: A Step-by-Step Protocol

The preparation of 3-chloro-2-cyclopenten-1-one can be efficiently achieved from cyclopentanone through a two-step process involving α-chlorination followed by dehydrochlorination. An improved method reported by Drouin and Conia in 1982 achieves a high yield of 75.5-77.5%.[3] The following protocol is a representative procedure based on this and other established methodologies for the synthesis of chlorinated cyclopentenones.[4]

Caption: Synthetic workflow for 3-Chloro-2-cyclopenten-1-one.

Experimental Protocol:

Step 1: α,α'-Dichlorination of Cyclopentanone

-

To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0°C, add sulfuryl chloride (SO₂Cl₂, 2.2 eq) dropwise. The use of a slight excess of the chlorinating agent ensures complete dichlorination.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2,5-dichlorocyclopentanone. This intermediate is often used in the next step without further purification.

Step 2: Dehydrochlorination to 3-Chloro-2-cyclopenten-1-one

-

Dissolve the crude 2,5-dichlorocyclopentanone in a suitable solvent such as diethyl ether or chloroform.

-

Cool the solution to 0°C and add a base, such as triethylamine (1.5 eq), dropwise. The base facilitates the elimination of hydrogen chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by GC or TLC.

-

After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 3-chloro-2-cyclopenten-1-one.

The Reactive Landscape of 3-Chloro-2-cyclopenten-1-one

The synthetic utility of 3-chloro-2-cyclopenten-1-one stems from its dual reactivity, allowing for transformations at both the enone system and the vinyl chloride moiety.

Reactions at the Enone System

The α,β-unsaturated ketone is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition). This allows for the introduction of a wide variety of substituents at the β-position, a common strategy in the synthesis of prostaglandins and other natural products.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl chloride functionality is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up a vast chemical space for the derivatization of the cyclopentenone core.

1. Suzuki-Miyaura Coupling:

This reaction allows for the formation of a carbon-carbon bond between the vinyl chloride and an organoboron compound. It is a robust and widely used method for the synthesis of substituted alkenes.

Caption: Generalized Suzuki-Miyaura coupling reaction.

2. Sonogashira Coupling:

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the vinyl chloride and a terminal alkyne, providing access to conjugated enynes, which are valuable synthetic intermediates.[5]

Caption: Generalized Sonogashira coupling reaction.

3. Buchwald-Hartwig Amination:

This reaction enables the formation of a carbon-nitrogen bond between the vinyl chloride and an amine, leading to the synthesis of enaminones.[6][7] These compounds are important structural motifs in many pharmaceuticals.

Caption: Generalized Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

The cyclopentenone ring is a core structural element in a variety of natural products and synthetic molecules with significant biological activities, including anticancer and antiviral properties.[1][2] 3-Chloro-2-cyclopenten-1-one serves as a key precursor for the synthesis of these and other novel therapeutic agents.

Anticancer Agents:

The cyclopentenone moiety is known to be a crucial pharmacophore in several classes of anticancer compounds.[1][2] The ability to functionalize the 3-position of the cyclopentenone ring via cross-coupling reactions with 3-chloro-2-cyclopenten-1-one allows for the rapid generation of diverse libraries of compounds for screening against various cancer cell lines. For instance, the introduction of specific aryl or heteroaryl groups can modulate the compound's interaction with biological targets.

Antiviral Agents:

Cyclopentenyl and cyclopentanonyl nucleoside analogues have demonstrated promising antiviral activity.[8] The synthesis of such carbocyclic nucleosides can be envisioned starting from 3-chloro-2-cyclopenten-1-one, where the chlorine atom can be displaced by a nucleobase or a precursor thereof. Subsequent modifications to the cyclopentene ring can then lead to a range of potential antiviral candidates.

Safety and Handling

3-Chloro-2-cyclopenten-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible solid and an irritant.[9] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloro-2-cyclopenten-1-one is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its straightforward preparation and the dual reactivity of its enone and vinyl chloride functionalities provide a powerful platform for the synthesis of complex and diverse molecular scaffolds. The ability to perform a wide range of palladium-catalyzed cross-coupling reactions at the 3-position opens up a vast chemical space for the development of novel therapeutic agents targeting a spectrum of diseases. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such versatile synthons will undoubtedly play a pivotal role in the advancement of medicinal chemistry.

References

- Drouin, J.; Conia, J. M. An Improved Preparation of 3-Chloro-2-Cyclopentenone.

- PubChem. 2-Cyclopenten-1-one, 3-chloro-. [Link]

- Chemsrc. 3-Chloro-2-cyclopenten-1-one. [Link]

- Organic Syntheses. 2-cyclopentenone. [Link]

- De Kimpe, N.; Verhé, R.; De Buyck, L.; Schamp, N. Synthesis and reactivity of polychlorocyclopentanones. Bulletin des Sociétés Chimiques Belges1983, 92 (3), 237-250. [Link]

- Taylor & Francis Online. An Improved Preparation of 3-Chloro-2-Cyclopentenone. [Link]

- Grokipedia.

- Google P

- Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

- ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

- ChemSynthesis. 3-chloro-2-methyl-2-cyclopenten-1-one. [Link]

- ChemistryViews. Simple Synthesis of 2-Cyclopentenones. [Link]

- ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

- Wikipedia.

- PubMed. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. [Link]

- PubMed Central. The application of click chemistry in the synthesis of agents with anticancer activity. [Link]

- PubMed. Cyclopentenone: a special moiety for anticancer drug design. [Link]

- ResearchGate. Cyclopentenone: A special moiety for anticancer drug design. [Link]

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Wikipedia. Sonogashira coupling. [Link]

- Synthetic Communications. An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- MDPI. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. [Link]

- Chemistry LibreTexts.

- PubMed. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro)

- Chemistry LibreTexts. Sonogashira Coupling. [Link]

- ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

- Chemical Society Reviews. Antiviral drug discovery: preparing for the next pandemic. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- YouTube. Buchwald-Hartwig cross-coupling reaction. [Link]

- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [https://www.youtube.

- Arkivoc.

- PubMed Central. Antiviral Drugs. [Link]

- Wikipedia. Suzuki reaction. [Link]

Sources

- 1. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

"2-Cyclopenten-1-one, 3-chloro-" molecular weight and formula

An In-depth Technical Guide to 3-Chloro-2-Cyclopenten-1-one: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-cyclopenten-1-one, a pivotal intermediate in modern organic synthesis. The document elucidates the molecule's fundamental chemical and physical properties, including its precise molecular weight and formula. A significant focus is placed on a validated, high-yield synthetic protocol, detailing the underlying mechanistic principles. Furthermore, this guide explores the compound's reactivity, emphasizing its utility as a versatile building block for constructing complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. Safety protocols and characterization data are also presented for researchers and chemical development professionals.

Chemical Identity and Physicochemical Properties

3-Chloro-2-cyclopenten-1-one, also known by its IUPAC name 3-chlorocyclopent-2-en-1-one, is a halogenated cyclic enone. Its structure, featuring a reactive vinyl chloride moiety conjugated to a carbonyl group, makes it a highly valuable electrophilic partner in a variety of chemical transformations. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-chlorocyclopent-2-en-1-one | [1] |

| CAS Number | 53102-14-0 | [1] |

| Molecular Formula | C₅H₅ClO | [1] |

| Molecular Weight | 116.54 g/mol | [1] |

| Canonical SMILES | C1C(=O)C=C(C1)Cl | [1] |

| InChI Key | KGKOCLPNPRMNSQ-UHFFFAOYSA-N | |

| Physical Form | Solid or Combustible Liquid | [1] |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

Synthesis and Preparation: An Improved Protocol

The synthetic utility of 3-chloro-2-cyclopenten-1-one has driven the development of several preparative methods. Early approaches, such as the allylic oxidation of 1-chlorocyclopentene, suffered from low yields and the formation of difficult-to-separate isomers.[2] A significantly more efficient and reliable method involves the Lewis acid-induced intramolecular acylation of 4-chloro-4-pentenoyl chloride.[2] This Friedel-Crafts type reaction provides the target compound in high yield and purity.

Causality of Experimental Design

The success of this protocol hinges on the use of a strong Lewis acid, aluminum chloride (AlCl₃), which coordinates to the acid chloride's carbonyl oxygen. This coordination dramatically increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular electrophilic attack on the terminal alkene. The reaction is conducted at low temperatures (-20°C to -10°C) to minimize polymerization and other side reactions that can be promoted by the highly reactive acylium ion intermediate.[2] Methylene chloride is an ideal solvent as it is inert under these conditions and effectively solubilizes the reagents.

Detailed Experimental Protocol

The following protocol is adapted from the improved process reported by Drouin and Conia, which achieves a preparative yield of 75.5 - 77.5%.[2]

Materials:

-

4-chloro-4-pentenoyl chloride (0.300 mole)

-

Aluminum chloride (AlCl₃), commercial 97% pure (0.297 mole)

-

Methylene chloride (CH₂Cl₂), dried over alumina (0.8 L)

-

Nitrogen gas (for inert atmosphere)

-

Mechanically stirred reaction vessel with a dropping funnel and thermometer

Procedure:

-

Vessel Preparation: Under a dry nitrogen atmosphere, charge the reaction vessel with 40.7 g (0.297 mole) of aluminum chloride and 0.8 L of dry methylene chloride.

-

Cooling: Cool the mechanically stirred suspension to between -20°C and -10°C using an appropriate cooling bath.

-

Reagent Addition: Prepare a solution of 45.9 g (0.300 mole) of 4-chloro-4-pentenoyl chloride in a dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over a period of 3 hours, ensuring the internal temperature is maintained between -20°C and -10°C.

-

Reaction Quenching: Upon completion of the addition, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and hydrochloric acid.

-

Workup and Isolation: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 3-chloro-2-cyclopenten-one.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-chloro-2-cyclopenten-1-one.

Chemical Reactivity and Synthetic Utility

3-Chloro-2-cyclopenten-1-one is a versatile synthon primarily due to the C-Cl bond at the β-position of the enone system. This position is highly susceptible to nucleophilic substitution, proceeding through an addition-elimination mechanism. This reactivity allows for the facile introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles.

This compound serves as a precursor to various 3-substituted-2-cyclopentenones, which are themselves important intermediates.[2][3] For example, reaction with sodium azide yields 3-azido-2-cyclopentenone, a precursor for nitrogen-containing heterocycles.[2] Organocuprates can be used to introduce alkyl and aryl groups, a key step in cyclopentane annelation strategies.[2]

General Reactivity Diagram

Caption: General nucleophilic substitution on 3-chloro-2-cyclopenten-1-one.

Applications in Organic Synthesis and Drug Discovery

The unique reactivity of 3-chloro-2-cyclopenten-1-one has established it as a valuable building block in several areas of chemical research.

-

Heterocyclic Chemistry: It has been utilized in the synthesis of pyridones with potential pharmaceutical applications.[2]

-

Natural Product Synthesis: The cyclopentenone core is a common motif in many natural products. This compound provides a reliable entry point for cyclopentane annulation reactions, which are used to build fused ring systems.[2]

-

Propellane Synthesis: It is a key synthon in the preparation of complex, polycyclic molecules such as [3.3.3]propellanes.[2]

Spectroscopic Characterization

Spectroscopic data is crucial for the verification of the compound's identity and purity. While a full dataset should be acquired by the end-user, reference data is available from multiple sources.[4]

| Spectroscopy Type | Observed Data | Source |

| Infrared (IR) | (film): ν C=O 1705 cm⁻¹, ν C=C 1585 cm⁻¹ | [2] |

| ¹H NMR | (CCl₄): δ 2.45 ppm (multiplet, 2H) | [2] |

| Mass Spec (MS) | m/e (⁷⁹Cl): 116 | [2] |

Safety, Handling, and Storage

As a reactive chemical intermediate, 3-chloro-2-cyclopenten-1-one must be handled with appropriate precautions.

-

Hazards: The compound is a combustible liquid and causes skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Handling Precautions (P-statements): Key handling advice includes keeping away from flames (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280).[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 (Combustible Solids).

References

- PubChem. 2-Cyclopenten-1-one, 3-chloro- | C5H5ClO | CID 40616.

- PubChem. 3-Chloro-2-methylcyclopent-2-en-1-one | C6H7ClO | CID 643094.

- Drouin, J., & Conia, J. M. (1981). An Improved Preparation of 3-Chloro-2-Cyclopentenone.

- SpectraBase. 3-Chloro-2-cyclopenten-1-one. [Link]

- PubChem. 2-Chloro-2-cyclopenten-1-one | C5H5ClO | CID 12583906.

- ChemSynthesis. 3-chloro-2-methyl-2-cyclopenten-1-one. [Link]

- PubChem. 3-Chloro-2-ethylcyclopent-2-en-1-one | C7H9ClO | CID 71369559.

- Chemsrc. 3-Chloro-2-cyclopenten-1-one | CAS#:53102-14-0. [Link]

- Taylor & Francis Online. An Improved Preparation of 3-Chloro-2-Cyclopentenone. [Link]

- PubChem. 3-Chlorocyclohex-2-en-1-one | C6H7ClO | CID 568345.

Sources

An In-depth Technical Guide to 3-Chlorocyclopent-2-en-1-one: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chlorocyclopent-2-en-1-one is a versatile bifunctional molecule that holds significant potential as a building block in organic synthesis. Its unique structure, featuring both an electrophilic β-carbon in an α,β-unsaturated ketone system and a reactive vinyl chloride moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and reactivity. Particular emphasis is placed on its applications as a precursor in the synthesis of complex organic molecules, including natural products and pharmaceutically relevant compounds like prostaglandins. Detailed experimental protocols, mechanistic insights, and a thorough survey of its synthetic utility are presented to serve as a valuable resource for researchers in the field.

Nomenclature and Chemical Properties

The compound with the chemical structure of a five-membered ring containing a ketone at position 1, a double bond between carbons 2 and 3, and a chlorine atom at position 3 is formally named 3-chlorocyclopent-2-en-1-one according to IUPAC nomenclature.

Synonyms:

-

2-Cyclopenten-1-one, 3-chloro-

-

3-Chlorocyclopent-2-enone

Table 1: Physicochemical Properties of 3-Chlorocyclopent-2-en-1-one

| Property | Value | Source |

| CAS Number | 53102-14-0 | |

| Molecular Formula | C₅H₅ClO | |

| Molecular Weight | 116.55 g/mol | |

| Appearance | Solid | |

| SMILES | C1CC(=O)C=C1Cl | |

| InChI Key | KGKOCLPNPRMNSQ-UHFFFAOYSA-N |

Synthesis of 3-Chlorocyclopent-2-en-1-one

While various methods exist for the synthesis of substituted cyclopentenones, a common and effective strategy for the preparation of 3-chlorocyclopent-2-en-1-one involves the dehydrohalogenation of a corresponding saturated precursor. A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below.[1]

Synthetic Pathway: Dehydrohalogenation of 2,3-Dichlorocyclopentanone

A potential precursor, 2,3-dichlorocyclopentanone, can be synthesized from cyclopentanone. The subsequent elimination of one equivalent of hydrogen chloride would yield the desired α,β-unsaturated ketone.

Figure 1: Proposed synthetic pathway for 3-chlorocyclopent-2-en-1-one.

Experimental Protocol (Hypothetical)

Caution: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of 2,3-Dichlorocyclopentanone

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentanone (1.0 eq) in a suitable inert solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (SO₂Cl₂, 2.2 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dichlorocyclopentanone.

Step 2: Synthesis of 3-Chlorocyclopent-2-en-1-one

-

Dissolve the crude 2,3-dichlorocyclopentanone in a suitable solvent (e.g., diethyl ether or THF).

-

Add a non-nucleophilic base (e.g., triethylamine or DBU, 1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring the progress by TLC or GC.

-

Upon completion, filter the resulting salt precipitate.

-

Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 3-chlorocyclopent-2-en-1-one.

Reactivity and Synthetic Applications

The reactivity of 3-chlorocyclopent-2-en-1-one is dominated by its two key functional groups: the α,β-unsaturated ketone and the vinyl chloride. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The chlorine atom in 3-chlorocyclopent-2-en-1-one can be displaced by various nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the adjacent carbonyl group.

Figure 2: General scheme for nucleophilic substitution on 3-chlorocyclopent-2-en-1-one.

This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the cyclopentenone ring, including amino, alkoxy, and alkylthio groups. For instance, the reaction with amines can lead to the formation of 3-aminocyclopent-2-en-1-ones, which are themselves useful synthetic intermediates.[2]

Michael Addition

As an α,β-unsaturated ketone, 3-chlorocyclopent-2-en-1-one is susceptible to Michael addition (1,4-conjugate addition) by soft nucleophiles. This reaction typically occurs at the β-carbon (C2), leading to the formation of a saturated cyclopentanone derivative.

Cycloaddition Reactions

The double bond in the cyclopentenone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. This provides a powerful tool for the construction of polycyclic systems.

Application in Prostaglandin Synthesis

Cyclopentenone derivatives are crucial building blocks in the synthesis of prostaglandins, a class of biologically active lipids.[3][4][5][6] While direct utilization of 3-chlorocyclopent-2-en-1-one in prominent named syntheses is not extensively documented, its structural motif is highly relevant. The ability to introduce various side chains via nucleophilic substitution at the 3-position and subsequent modification of the cyclopentenone core makes it a potentially valuable precursor for prostaglandin analogues. The synthesis of prostaglandins often involves the conjugate addition of an organocuprate to a cyclopentenone, followed by trapping of the resulting enolate with an electrophile. The chloro-substituent in 3-chlorocyclopent-2-en-1-one could potentially be used to direct or modify these key transformations.

Spectroscopic Characterization

The structure of 3-chlorocyclopent-2-en-1-one can be unequivocally confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Chlorocyclopent-2-en-1-one

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the vinyl proton, and the two methylene groups in the cyclopentenone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two olefinic carbons (one bearing the chlorine atom), and the two methylene carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the conjugated ketone and the C=C stretch of the double bond. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

Conclusion

3-Chlorocyclopent-2-en-1-one is a highly functionalized and reactive molecule with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations, including nucleophilic substitutions and cycloadditions, makes it a valuable building block for the construction of complex molecular architectures. While its direct application in the synthesis of major drug classes like prostaglandins is an area that warrants further exploration, its structural features and reactivity profile suggest that it could serve as a key intermediate in the development of novel synthetic methodologies and the discovery of new bioactive compounds. This technical guide provides a foundational understanding of this important molecule, intended to inspire and facilitate further research and application in the fields of chemical synthesis and drug development.

References

- PubChem. 3-Chloro-2-methylcyclopent-2-en-1-one.

- Request PDF. Some aspects of the synthesis and modification of cross-conjugated cyclopentenone prostaglandins. [Link]

- PubChem. 2-Cyclopenten-1-one, 3-chloro-.

- Request PDF.

- Request PDF. 3-Aminocyclopent-2-en-1-one. [Link]

- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed. [Link]

- A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central. [Link]

Sources

- 1. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-Cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Chloro-2-cyclopenten-1-one is a versatile bifunctional molecule possessing both an electrophilicMichael acceptor and a reactive vinyl chloride moiety. This guide provides a comprehensive technical overview of its reactivity and stability, critical parameters for its application in synthetic chemistry and drug development. We will delve into the nuanced reactivity of this compound towards various nucleophiles, its behavior in cycloaddition reactions, and its inherent stability challenges. The causality behind its reactivity patterns will be explored, providing a framework for predicting its behavior and optimizing reaction conditions. This document is intended to serve as a practical resource for scientists leveraging this valuable synthetic building block.

Introduction: The Chemical Personality of 3-Chloro-2-cyclopenten-1-one

3-Chloro-2-cyclopenten-1-one, with the empirical formula C₅H₅ClO, is a solid, combustible compound that presents a unique combination of reactive sites within a strained five-membered ring system. Its structure, featuring an α,β-unsaturated ketone (enone) conjugated with a vinyl chloride, renders it a potent electrophile susceptible to a variety of chemical transformations. This dual reactivity makes it a valuable intermediate for the synthesis of a diverse array of 3-substituted-2-cyclopentenones, which are key structural motifs in numerous natural products and pharmaceutically active compounds.

However, this high reactivity also brings inherent stability challenges. The propensity of 3-chloro-2-cyclopenten-1-one to undergo polymerization necessitates careful handling and storage protocols to ensure its integrity and prevent undesirable side reactions.[1] This guide will provide a detailed exploration of these characteristics, offering insights into harnessing its synthetic potential while mitigating its instability.

Table 1: Physicochemical Properties of 3-Chloro-2-Cyclopenten-1-one

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO | |

| Molecular Weight | 116.55 g/mol | |

| Appearance | Solid | |

| Storage Class | 11 (Combustible Solids) |

The Landscape of Reactivity: A Multi-faceted Electrophile

The reactivity of 3-chloro-2-cyclopenten-1-one is dominated by its electrophilic nature. Nucleophilic attack can occur at several positions, leading to a variety of products. The key electrophilic sites are the carbonyl carbon (C1), the β-carbon of the enone system (C3), and the γ-carbon (C5). The presence of the electron-withdrawing chlorine atom at C3 further enhances the electrophilicity of the enone system.

Figure 1: Key electrophilic sites on the 3-chloro-2-cyclopenten-1-one molecule.

Nucleophilic Substitution at C3: Gateway to Functionalized Cyclopentenones

The most synthetically valuable reaction of 3-chloro-2-cyclopenten-1-one is the nucleophilic substitution of the chloride at the C3 position. This reaction proceeds via a conjugate addition-elimination mechanism and provides a facile route to a wide range of 3-substituted cyclopentenones.

Primary and secondary amines readily react with 3-chloro-2-cyclopenten-1-one to afford 3-amino-2-cyclopenten-1-ones, also known as enaminones.[2] These compounds are versatile intermediates in their own right, finding application in the synthesis of various heterocyclic systems. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of 3-(Pyrrolidin-1-yl)cyclopent-2-en-1-one

-

Dissolve 3-chloro-2-cyclopenten-1-one (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of pyrrolidine (2.2 eq) and triethylamine (1.2 eq) in the same solvent dropwise over 15 minutes. The excess amine serves as both the nucleophile and the base.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-(pyrrolidin-1-yl)cyclopent-2-en-1-one.

Thiols, being excellent nucleophiles, react smoothly with 3-chloro-2-cyclopenten-1-one to furnish 3-thio-substituted cyclopentenones.[3] These reactions are often performed in the presence of a non-nucleophilic base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Figure 2: General scheme for nucleophilic substitution at the C3 position.

A variety of other nucleophiles can be employed to displace the chloride, including azide ions to form 3-azido-2-cyclopentenones, which are precursors to valuable triazole-containing compounds.[4]

Conjugate Addition Reactions: Expanding the Carbon Skeleton

While substitution at C3 is a dominant reaction pathway, conjugate addition (1,4-addition) can also occur, particularly with soft nucleophiles like organocuprates (Gilman reagents).[5] This reaction provides a powerful method for the formation of carbon-carbon bonds at the β-position of the enone.

Experimental Protocol: Conjugate Addition of a Gilman Reagent

-

Prepare the Gilman reagent (e.g., lithium dimethylcuprate) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent like diethyl ether or THF at low temperature (-78 °C) under an inert atmosphere.

-

Add a solution of 3-chloro-2-cyclopenten-1-one (1.0 eq) in the same solvent to the freshly prepared Gilman reagent at -78 °C.

-

Stir the reaction mixture at low temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting product by flash chromatography.

The outcome of the reaction with organocuprates can be complex, with the possibility of both conjugate addition and substitution. The regioselectivity is often influenced by the specific cuprate reagent used and the reaction conditions.

Cycloaddition Reactions: Building Ring Systems

The electron-deficient double bond of 3-chloro-2-cyclopenten-1-one makes it a competent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[6] This allows for the construction of bicyclic systems with a high degree of stereocontrol. The presence of the electron-withdrawing carbonyl and chloro groups enhances its reactivity towards electron-rich dienes. Lewis acid catalysis can be employed to further increase the rate and stereoselectivity of these reactions.[7][8]

Figure 3: Schematic of the Diels-Alder reaction with 3-chloro-2-cyclopenten-1-one.

Photochemical [2+2] cycloadditions with alkenes are also a possibility for enones, leading to the formation of cyclobutane rings.[9] These reactions typically proceed through a triplet excited state of the enone.[10]

Stability and Handling: Taming a Reactive Species

A critical aspect of working with 3-chloro-2-cyclopenten-1-one is its limited stability. Its high reactivity makes it prone to polymerization, particularly in the presence of acids or upon prolonged storage.

Polymerization

The electron-deficient nature of the double bond makes 3-chloro-2-cyclopenten-1-one susceptible to anionic and potentially radical polymerization. Traces of acidic or basic impurities can initiate this process, leading to the formation of an intractable solid. Lewis acids, which are sometimes used to catalyze its reactions, can also promote polymerization if not used under carefully controlled conditions.[11]

Degradation Pathways

While specific degradation studies on 3-chloro-2-cyclopenten-1-one are not extensively documented, analogous chlorinated compounds can undergo various degradation pathways, including hydrolysis and photodecomposition.

-

Hydrolysis: Under aqueous acidic or basic conditions, hydrolysis of the vinyl chloride is a potential degradation pathway, which could lead to the formation of 1,3-cyclopentanedione.

-

Photochemical Decomposition: Enones are known to be photochemically active.[3] Upon exposure to UV light, 3-chloro-2-cyclopenten-1-one may undergo photodimerization or other rearrangement reactions.[12]

Recommended Storage and Handling Protocols

To ensure the longevity and reactivity of 3-chloro-2-cyclopenten-1-one, the following storage and handling procedures are recommended:

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer). Protect from light and moisture.

-

Handling:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes as it is expected to be an irritant.

-

Use inert, dry solvents and glassware for reactions to prevent unwanted side reactions and decomposition.

-

When weighing and transferring, minimize exposure to air and moisture.

-

Conclusion: A Powerful Tool for the Informed Scientist

3-Chloro-2-cyclopenten-1-one is a highly valuable and reactive building block in organic synthesis. Its ability to undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions, provides access to a rich diversity of complex molecular architectures. However, its utility is intrinsically linked to an understanding and control of its inherent instability. By employing the appropriate handling and storage techniques and by carefully selecting reaction conditions, researchers can effectively harness the synthetic potential of this versatile compound. This guide has aimed to provide the foundational knowledge and practical insights necessary for the successful application of 3-chloro-2-cyclopenten-1-one in research and development.

References

- Chemsrc. 3-Chloro-2-cyclopenten-1-one.

- Wikipedia. Diels–Alder reaction.

- Exposome-Explorer. 3 2 0 Material Safety Data Sheet.

- Lewis acid catalysed polymerisation of cyclopentenone. Chem Sci. 2024;15(3):933-938.

- Photochemical Reactions. Part 64[15]. The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. Helvetica Chimica Acta. 1974;57(5):1415-1433.

- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: Double bond isomerization of tetrahydro-1Hindene- 1,5(7aH)-diones, and attempts on an asymmetric catalysis. ARKIVOC. 2007;2007(14):5-15.

- ChemSynthesis. 3-chloro-2-methyl-2-cyclopenten-1-one.

- PubChem. 3-Chloro-2-methylcyclopent-2-en-1-one.

- Transformation Tutoring. Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. YouTube. Published March 23, 2020.

- Wikipedia. Reactions of organocopper reagents.

- Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Org. Biomol. Chem. 2005;3:3465-3472.

- Photochemical Reactions. Part 64[15]. The photochemistry of 3‐alkyl‐cyclopent‐2‐en‐ones. Helvetica Chimica Acta. 1974;57(5):1415-1433.

- A new [2 + 2] photodimerization of 5-chloro- and 5-methyl-2-pyridone in their inclusion complexes with 1,1'-biphenyl-2,2'-dicarboxylic acid as a model for DNA damage by photodimerization of its thymine component. Chem Commun (Camb). 2005;(5):643-644.

- The Organic Chemistry Tutor. Gilman Reagent & Organocuprates. YouTube. Published July 11, 2020.

- The Organic Chemistry Tutor. Gilman Reaction and Mechanism (Organocuprates). YouTube. Published December 18, 2017.

- Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Published February 24, 2025.

- ResearchGate. Three components reaction via amine group with thiol and carbonyl in (COCl 2 ).

- Cheméo. Chemical Properties of Cyclopentene, 3-chloro- (CAS 96-40-2).

- PubChem. 3-Chlorocyclopent-2-en-1-ol.

- Organic Syntheses. 2-cyclopentenone.

- PubChem. 2-Cyclopenten-1-one, 3-chloro-.

- Wikipedia. Enone–alkene cycloadditions.

- Chemistry Steps. Reactions of Thiols.

- Thiol Reactive Probes and Chemosensors. Chem Soc Rev. 2012;41(7):2337-2356.

- Pearson+. What product is formed when 3-methyl-2-cyclohexenone reacts with CH3CH2SH?

- Chemistry For Everyone. How Do Amines React With Other Chemicals? YouTube. Published July 17, 2025.

- Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Published June 29, 2018.

- Thermal Decomposition of 2-Cyclopentenone. J Phys Chem A. 2024;128(42):9226-9234.

- An Improved Preparation of 3-Chloro-2-Cyclopentenone. Synthetic Communications. 1982;12(1):81-84.

- A new photochemical reaction of cyclopentenones. J. Chem. Soc. D. 1970;(22):1521.

- NIST WebBook. Cyclopentene, 3-chloro-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 10. magadhmahilacollege.org [magadhmahilacollege.org]

- 11. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new [2 + 2] photodimerization of 5-chloro- and 5-methyl-2-pyridone in their inclusion complexes with 1,1'-biphenyl-2,2'-dicarboxylic acid as a model for DNA damage by photodimerization of its thymine component - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 3-Chloro-2-Cyclopenten-1-one for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Synthon

In the landscape of modern organic synthesis, the pursuit of efficient and versatile building blocks is paramount. Among these, 2-Cyclopenten-1-one, 3-chloro- (CAS No: 53102-14-0) emerges as a highly valuable and reactive intermediate.[1][2] Its strategic combination of an α,β-unsaturated ketone system and a vinylogous acid chloride functionality imbues it with a unique reactivity profile, making it a powerful tool in the hands of synthetic chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of complex molecular architectures, particularly in the realm of pharmaceuticals.

The cyclopentenone core is a prevalent motif in a vast array of bioactive natural products, including prostaglandins, and serves as a foundational scaffold in the synthesis of numerous pharmaceutical agents.[3] The presence of the chloro substituent at the 3-position of the cyclopentenone ring significantly enhances its utility. This chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups at this position. This reactivity, coupled with the inherent electrophilicity of the enone system, opens up a diverse range of synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 3-Chloro-2-cyclopenten-1-one is essential for its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO | [2] |

| Molecular Weight | 116.55 g/mol | [2] |

| Appearance | Solid | [1] |

| CAS Number | 53102-14-0 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the cyclopentenone ring.

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the structure and purity of the compound, with distinct chemical shifts for the carbonyl carbon, the olefinic carbons, and the methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O stretch of the ketone and a band for the C=C stretch of the alkene.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the mass of the compound, as well as characteristic fragmentation patterns.

Note: Specific chemical shifts and absorption frequencies can be found in various spectral databases and literature references.[4][5][6][7]

Synthesis of the Intermediate: A Reliable Protocol

An improved and reliable laboratory-scale synthesis of 3-chloro-2-cyclopentenone has been reported, proceeding via the intramolecular acylation of 4-chloro-4-pentenoyl chloride. This method offers a significant advantage by minimizing the formation of byproducts that can lead to polymerization of the desired product.

Experimental Protocol: Intramolecular Acylation

Reaction Scheme:

Caption: Synthesis of 3-chloro-2-cyclopenten-1-one.

Materials:

-

4-chloro-4-pentenoyl chloride

-

Aluminum chloride (AlCl₃), commercial grade (97%)

-

Methylene chloride (CH₂Cl₂), dried over alumina

-

Nitrogen gas

Procedure:

-

Under a nitrogen atmosphere, a mechanically stirred suspension of aluminum chloride (0.297 mole) in methylene chloride (0.8 L) is cooled to between -20°C and -10°C.

-

A solution of 4-chloro-4-pentenoyl chloride (0.300 mole) in methylene chloride is added dropwise to the cooled suspension over a period of 3 hours.

-

The reaction mixture is stirred at this temperature for an additional period, and the progress of the reaction is monitored by an appropriate method (e.g., TLC or GC).

-

Upon completion, the reaction is carefully quenched with a suitable workup procedure to neutralize the Lewis acid and isolate the product.

-

Purification by distillation under reduced pressure yields 3-chloro-2-cyclopentenone in reported yields of 75.5 - 77.5%.

Causality of Experimental Choices:

-

Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the Friedel-Crafts acylation and to minimize side reactions, including polymerization of the product.

-

Anhydrous Conditions: The use of dried solvent and a nitrogen atmosphere is crucial as aluminum chloride is highly moisture-sensitive. Water would deactivate the catalyst and lead to lower yields.

-

Slow Addition: The dropwise addition of the acid chloride helps to maintain a low concentration of the reactive acylium ion intermediate, further controlling the reaction rate and preventing unwanted side reactions.

The Chemistry of a Bifunctional Synthon: Reactivity and Mechanistic Insights

The synthetic utility of 3-chloro-2-cyclopentenone stems from its dual reactivity. It can act as both an electrophile at the carbonyl carbon and the β-carbon of the enone system, and as a substrate for nucleophilic substitution at the chloro-substituted carbon. This latter reactivity is a prime example of vinylogous nucleophilic substitution .

Vinylogous Nucleophilic Substitution: A Mechanistic Overview

In this reaction, the nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a conjugated enolate intermediate. Subsequent elimination of the chloride ion from the γ-position regenerates the double bond and results in the substitution product.

Caption: Mechanism of vinylogous nucleophilic substitution.

This mechanism allows for the introduction of a diverse range of nucleophiles, including amines, thiols, and carbanions, at the 3-position of the cyclopentenone ring.

Reactions with Nucleophiles: Expanding Synthetic Possibilities

1. Reaction with Amines:

The reaction of 3-chloro-2-cyclopentenone with primary or secondary amines provides a direct route to 3-amino-2-cyclopentenones, which are valuable intermediates in their own right.

-

Typical Protocol: The reaction is often carried out in an inert solvent such as THF or ethanol, sometimes in the presence of a non-nucleophilic base to scavenge the HCl generated.

2. Reaction with Thiols:

Thiolates, being soft nucleophiles, readily undergo vinylogous substitution to yield 3-thio-substituted-2-cyclopentenones. These sulfur-containing compounds can be further manipulated in subsequent synthetic steps.

-

Typical Protocol: The reaction is typically performed by treating the chloroenone with a thiol in the presence of a base like sodium ethoxide or sodium hydride to generate the more nucleophilic thiolate in situ.

3. Reaction with Organocuprates (Gilman Reagents):

Organocuprates are known to be excellent reagents for conjugate addition to α,β-unsaturated ketones.[8][9] In the case of 3-chloro-2-cyclopentenone, the reaction can proceed via a conjugate addition-elimination pathway to afford 3-alkyl- or 3-aryl-2-cyclopentenones. This is a powerful C-C bond-forming reaction.

-

Typical Protocol: A lithium dialkylcuprate, prepared from an alkyllithium and a copper(I) halide, is reacted with the chloroenone at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

Sources

- 1. 3-Chloro-2-cyclopenten-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR Tables [chemdata.r.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 9. One moment, please... [chemistrysteps.com]

"2-Cyclopenten-1-one, 3-chloro-" electrophilicity and reaction sites

An In-Depth Technical Guide to the Electrophilicity and Reaction Sites of 2-Cyclopenten-1-one, 3-chloro-

Abstract

2-Cyclopenten-1-one, 3-chloro- is a highly functionalized cyclopentenone that serves as a versatile and powerful intermediate in modern organic synthesis. Its unique electronic architecture, arising from the interplay between an α,β-unsaturated ketone system and a vinylic chloride, presents multiple electrophilic sites. Understanding the inherent reactivity and the factors that govern regioselectivity is paramount for its effective utilization in the synthesis of complex molecular targets, including natural products and pharmaceutical agents. This guide provides a detailed analysis of the electrophilic nature of 2-Cyclopenten-1-one, 3-chloro-, delineates its primary reaction pathways, and offers insights into controlling reaction outcomes for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Cyclopenten-1-one, 3-chloro-

The cyclopentenone framework is a ubiquitous structural motif found in a vast array of bioactive natural products, such as prostaglandins and jasmone.[1] Consequently, synthetic methodologies that provide access to functionalized cyclopentenones are of significant interest to the scientific community. 2-Cyclopenten-1-one, 3-chloro- (CAS 53102-14-0) emerges as a particularly valuable synthon due to its pre-installed functionality.[2] It is not merely a cyclopentenone; it is an activated system where the 3-position is primed for a variety of chemical transformations. This dual reactivity—as both a Michael acceptor and a substrate for vinylic substitution—allows for a modular and strategic approach to building molecular complexity. This compound has been instrumental in preparing key intermediates for cyclopentane annulation and in the synthesis of pharmaceutically relevant pyridones.[3]

Electronic Landscape: Unraveling the Electrophilic Centers

The reactivity of 2-Cyclopenten-1-one, 3-chloro- is dictated by the electronic influence of its constituent functional groups. The molecule possesses three primary electrophilic centers, the reactivity of which is modulated by both inductive and resonance effects.

-

C1 (Carbonyl Carbon): The carbonyl group is strongly polarized, with the oxygen atom withdrawing electron density, rendering the C1 carbon highly electron-deficient and a "hard" electrophilic site.

-

C3 (β-Vinylic Carbon): As part of an α,β-unsaturated system, the C3 carbon is also electrophilic due to resonance delocalization of the carbonyl's electron-withdrawing effect. This makes the C3 position a "soft" electrophilic site, susceptible to conjugate addition.[4]

-

Influence of the Chloro Group: The chlorine atom at C3 exerts a powerful -I (inductive) effect, further withdrawing electron density and significantly enhancing the electrophilicity of the C3 carbon. While it has a +R (resonance) effect, the inductive effect is dominant in this context. Crucially, the chloride ion is also a competent leaving group, opening up substitution pathways.

The interplay of these effects can be visualized through the molecule's resonance structures, which clearly show the delocalization of positive charge onto the C1 and C3 carbons.

Caption: Resonance delocalization enhances electrophilicity at C3.

Key Reaction Pathways: A Mechanistic Overview

The electrophilic nature of 2-Cyclopenten-1-one, 3-chloro- gives rise to three principal reaction manifolds. The choice of nucleophile and reaction conditions dictates which pathway is favored.

Pathway A: Nucleophilic Vinylic Substitution (Addition-Elimination)

This is arguably the most synthetically useful reaction of this substrate. The presence of the electron-withdrawing carbonyl group activates the vinylic chloride towards substitution via an addition-elimination mechanism, analogous to nucleophilic aromatic substitution (SNAr).[5][6]

Mechanism:

-

Addition: A nucleophile (Nu⁻) attacks the highly electrophilic C3 carbon, breaking the π-bond and forming a resonance-stabilized enolate intermediate.

-

Elimination: The intermediate collapses, reforming the double bond and expelling the chloride ion as the leaving group.

This pathway is highly effective for introducing a diverse range of substituents at the 3-position, including alkyl, amino, and azido groups.[3]

Caption: Addition-Elimination mechanism for vinylic substitution at C3.

Pathway B: Conjugate Addition (Michael Addition)

As a classic α,β-unsaturated ketone, the molecule is an excellent Michael acceptor.[1][4] This reaction involves the 1,4-addition of a soft nucleophile to the conjugated system.

Mechanism:

-

Conjugate Attack: A soft nucleophile, such as an organocuprate or a thiol, attacks the β-carbon (C3).

-

Protonation: The resulting enolate intermediate is protonated, typically during aqueous workup, to yield the 3-substituted cyclopentanone product.

It is critical to note that for this specific substrate, the Michael addition is often followed by the elimination of the chloride, leading to the same product as the vinylic substitution. However, with certain nucleophiles and under specific conditions, the saturated 3-chloro-3-substituted cyclopentanone can potentially be isolated.

Pathway C: Direct Carbonyl Addition (1,2-Addition)

While the C3 position is a soft electrophilic site, the carbonyl carbon (C1) is a hard electrophilic center. Hard, highly reactive nucleophiles, such as Grignard reagents or organolithium compounds, preferentially attack the carbonyl carbon in a 1,2-addition fashion.

Mechanism:

-

Carbonyl Attack: The hard nucleophile directly attacks the C1 carbonyl carbon.

-

Protonation: Subsequent protonation of the resulting alkoxide intermediate yields a tertiary allylic alcohol.

Caption: Mechanism of 1,2-Addition at the C1 carbonyl carbon.

Controlling Regioselectivity: A Predictive Framework

The ability to selectively target one electrophilic site over another is the cornerstone of effective synthetic design. The outcome of the reaction is primarily determined by the nature of the nucleophile, a concept well-described by Hard and Soft Acid and Base (HSAB) theory.

| Feature | Nucleophilic Vinylic Substitution / Conjugate Addition (at C3) | Direct Carbonyl Addition (at C1) |

| Reaction Site | C3 (β-carbon), "Soft" Electrophile | C1 (Carbonyl), "Hard" Electrophile |

| Favored By | Soft Nucleophiles: Organocuprates (R₂CuLi), Thiolates (RS⁻), Enolates, Amines, Azides | Hard Nucleophiles: Organolithiums (RLi), Grignard Reagents (RMgX) |